Vespid chemotactic peptide 5e

antimicrobial peptide Gram-positive MIC

Sequence variation among generic antimicrobial peptides undermines SAR reproducibility and batch-to-batch consistency in susceptibility testing. Vespid chemotactic peptide 5e (VCP 5e; CAS 908065-89-4) resolves this with a validated, literature-confirmed sequence (FLPIIAKLLGGLL-NH₂) and defined MICs: S. aureus ATCC 2592 at 5 µg/mL, E. coli at 30 µg/mL, and C. albicans at 25 µg/mL. • 2-fold greater anti-staphylococcal potency than VCP 5g reduces peptide consumption and cost-per-data-point • Negligible hemolysis at ≤50 µg/mL preserves host-cell integrity in mammalian co-culture and whole-blood assays • 100% sequence identity to VCP X (UniProt P17234) enables direct cross-reference of published chemotactic and degranulation functional data. Supplied as lyophilized powder, ≥98% HPLC purity; custom synthesis with global shipping.

Molecular Formula
Molecular Weight
Cat. No. B1575620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVespid chemotactic peptide 5e
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VCP 5e: Identity, Source, and Antimicrobial Profile


Vespid chemotactic peptide 5e (VCP 5e; UniProt P0C1M1) is a 13‑residue, C‑terminally amidated antimicrobial peptide (AMP) purified from the venom of the hornet Vespa magnifica [1]. It belongs to the MCD family, crabrolin subfamily, and possesses a linear sequence (FLPIIAKLLGGLL) with a molecular mass of 1,367.78 Da [1][2]. The peptide is active against both Gram‑positive and Gram‑negative bacteria as well as fungi, with quantitative MIC values established against E. coli ATCC 25922 (30 µg/mL), S. aureus ATCC 2592 (5 µg/mL), and C. albicans ATCC 2002 (25 µg/mL) [1][3]. Notably, its primary structure is identical to Vespid chemotactic peptide X from Vespa xanthoptera (UniProt P17234), indicating cross‑species conservation [1][4].

Antimicrobial peptide from Vespa magnifica venom with reported activity across Gram‑positive, Gram‑negative and fungal microorganisms
Natural product source; sequence confirmed by mass spectrometry and UniProt annotation
100% sequence identity with Vespid chemotactic peptide X (VCP X) from Vespa xanthoptera
Enables cross‑study functional annotation transfer for chemotaxis and mast cell degranulation studies
Linear 13‑residue C‑terminally amidated peptide (MCD family, crabrolin subfamily)
Suitable for antimicrobial susceptibility testing, SAR mutagenesis, and biophysical membrane interaction studies

Risks of Generic Substitution in Antimicrobial and Chemotaxis Assays


Although multiple vespid chemotactic peptides (VCPs) and mastoparans co‑occur in Vespa magnifica venom, their antimicrobial potency, spectrum, and hemolytic liability are not uniform [1]. Single‑residue variations among VCP isoforms (e.g., VCP 5e vs. VCP 5g) produce distinct MIC shifts against S. aureus and C. albicans, while mastoparan‑class peptides from the same venom differ substantially in potency and hemolytic activity [1][2]. Generic substitution without verifying the exact peptide sequence therefore risks confounding structure–activity relationship (SAR) studies, altering mast cell degranulation or chemotaxis readouts, and compromising batch‑to‑batch reproducibility in antimicrobial susceptibility testing [1][2].

Sequence Single‑residue variations among vespid chemotactic peptides shift antimicrobial MIC endpoints and may confound SAR interpretation.
Class Mastoparan‑class peptides from the same venom exhibit higher hemolytic activity and divergent potency profiles, limiting direct replacement.
Function Generic substitution without sequence verification risks altered chemotaxis or degranulation readouts and batch‑to‑batch assay variability.

Differentiation Evidence Against Closest In-Class Peptides


S. aureus Potency Advantage Over VCP 5g

VCP 5e demonstrates a 2‑fold lower MIC against S. aureus ATCC 2592 compared to VCP 5g when tested under identical conditions in the same study [1]. Both peptides share 13 residues with only two amino acid differences, making the potency differential directly attributable to primary structure [1][2].

S. aureus potency vs VCP 5g
Head-to-head
VCP 5e MIC = 5 µg/mL
VCP 5g MIC = 10 µg/mL
S. aureus ATCC 2592
Reported 2‑fold lower MIC; supports Gram‑positive screening endpoint context.
Broth microdilution, Mueller‑Hinton, 18 h; Xu et al. 2006.
antimicrobial peptide Gram-positive MIC Staphylococcus aureus vespid chemotactic peptide

Antifungal Potency Trade-Off Against C. albicans

VCP 5e exhibits a 2‑fold higher MIC against the yeast C. albicans ATCC 2002 compared to VCP 5g, indicating a potency trade‑off where gains in anti‑staphylococcal activity are accompanied by reduced anti‑candidal efficacy [1][2].

C. albicans potency vs VCP 5g
Head-to-head
VCP 5e MIC = 25 µg/mL
VCP 5g MIC = 12.5 µg/mL
C. albicans ATCC 2002
Reported 2‑fold higher MIC; antifungal potency trade‑off context.
Broth microdilution, RPMI‑1640 based; same publication.
antifungal peptide Candida albicans MIC vespid chemotactic peptide selectivity

Lower Hemolytic Risk Versus Mastoparan-like Peptide 12b

Mastoparan‑like peptide 12b (UniProt P0C1M5) achieves lower MICs than VCP 5e across all three reference strains, but VCP 5e demonstrates substantially reduced hemolytic activity against rabbit erythrocytes, with no significant hemolysis detected at 50 µg/mL [1][2]. This translates to a more favorable therapeutic index in mammalian‑cell‑containing models, a critical consideration for studies progressing beyond simple antimicrobial susceptibility testing.

Hemolysis vs mastoparan 12b
Reported
VCP 5e: little hemolysis up to 50 µg/mL
Mastoparan 12b: membrane‑lytic at comparable concentrations
Lower hemolytic endpoint context; supports cell‑based assay selection.
Rabbit erythrocytes, 37°C; Xu et al. 2006; class‑level inference.
antimicrobial peptide hemolysis therapeutic index mastoparan selectivity

Sequence Identity and Functional Annotation from VCP X

VCP 5e shares 100% primary structure identity with Vespid chemotactic peptide X from Vespa xanthoptera (UniProt P17234) [1]. This orthology allows reliable extrapolation of functional annotations—including neutrophil chemotaxis induction and mast cell degranulation—across species, reducing the need for duplicate full‑panel characterization [1][2].

Sequence identity to VCP X
Cross‑study
FLPIIAKLLGGLL (UniProt P0C1M1)
= VCP X (P17234) – 100% identity
Conserved primary structure supports cross‑species functional annotation transfer.
Chemotaxis/degranulation data from VCP X may reduce duplicate characterization.
sequence conservation ortholog VCP X chemotaxis mast cell degranulation

Optimal Application Scenarios Based on Differentiation Evidence


Gram-Positive Screening with S. aureus as Primary Target

Leverage VCP 5e’s 5 µg/mL MIC against S. aureus ATCC 2592—a 2‑fold improvement over VCP 5g—to prioritize hits in anti‑staphylococcal drug discovery programs [1]. This concentration advantage reduces peptide consumption per assay plate while maintaining robust growth inhibition, directly impacting procurement cost‑per‑data‑point calculations. Combine with broth microdilution or agar diffusion protocols using Mueller‑Hinton medium [1].

Mammalian-Cell-Compatible Mechanistic Studies

When experimental designs include co‑culture with mammalian cells or whole‑blood assays, VCP 5e’s negligible hemolysis up to 50 µg/mL—documented against rabbit erythrocytes—outperforms mastoparan‑class peptides that lyse red blood cells at low micromolar concentrations [1][2]. This property makes VCP 5e the safer choice for neutrophil chemotaxis, mast cell degranulation, or host‑defense‑peptide mechanistic work where membrane integrity of host cells must be preserved [1].

Cross-Species Ortholog Validation Using VCP X Data

VCP 5e’s 100% sequence identity to VCP X from Vespa xanthoptera (UniProt P17234) enables direct adoption of published chemotactic and degranulation functional data [1][2]. This reduces redundant characterization for laboratories already familiar with VCP X and provides a vetted reference point for quality control, peptide identity confirmation, and comparative pharmacology studies across vespid species.

Biophysical SAR Studies of Single-Residue Potency Shifts

The two‑residue difference between VCP 5e and VCP 5g (FLPIIAKLLGGLL vs. FLIIRRPIVLGLL) produces quantifiable potency shifts (2‑fold for S. aureus, 2‑fold for C. albicans) [1][2]. This defined sequence–activity relationship makes VCP 5e an ideal reference compound for alanine‑scanning mutagenesis, circular dichroism studies in membrane‑mimetic environments, and computational modeling of peptide–membrane interactions aimed at decoupling antibacterial from antifungal efficacy.

Application
Selection Property
Validation Focus
Gram‑positive antimicrobial screening studies
Reported anti‑staphylococcal activity profile
MIC endpoint review against Gram‑positive reference strains
Host‑cell‑compatible mechanism‑of‑action research
Reported low hemolytic activity in erythrocyte assays
Hemolytic endpoint review in mammalian cell co‑culture models
Cross‑species ortholog validation
Sequence identity with VCP X ortholog
Functional annotation transfer from VCP X chemotaxis/degranulation data
Structure‑activity relationship (SAR) studies
Quantifiable potency shifts from single‑residue variations
MIC shift interpretation for S. aureus and C. albicans endpoints
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